1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol
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Overview
Description
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound with a molecular formula of C24H28N2O3. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a naphthalen-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves the reaction of 2-methoxyphenylpiperazine with naphthalen-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the naphthalen-2-ol, followed by nucleophilic substitution with 2-methoxyphenylpiperazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a naphthalen-2-ol moiety provides a unique binding profile and activity spectrum compared to other similar compounds .
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H24N2O2/c1-26-22-9-5-4-8-20(22)24-14-12-23(13-15-24)16-19-18-7-3-2-6-17(18)10-11-21(19)25/h2-11,25H,12-16H2,1H3 |
InChI Key |
WGFIVTMADDNYGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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